molecular formula C8H10BrN B068066 (R)-1-(3-bromophenyl)ethanamine CAS No. 176707-77-0

(R)-1-(3-bromophenyl)ethanamine

Cat. No. B068066
M. Wt: 200.08 g/mol
InChI Key: LIBZHYLTOAGURM-ZCFIWIBFSA-N
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Patent
US07737279B2

Procedure details

A mixture of commercially available 3-bromoacetophenone (30 g, 0.1508 mol), formic acid (47 mL) and formamide (70 mL) was heated to 220° C. for 5 h. The brown liquid obtained was cooled to RT, quenched with water and extracted with ethyl acetate. The organic layer was washed with water, brine and concentrated. The resulting brown liquid was dissolved in ethanol (375 mL) and conc. HCl (75 mL) and the mixture was refluxed over night. Ethanol was removed completely and the aqueous layer was washed with ether and ethyl acetate to remove all non-basic impurities. The aqueous layer was basified with a 10% aqueous sodium hydroxide solution and extracted with ethyl acetate. The ethyl acetate layer was washed with brine, and concentrated to provide 26 g (86.65%) of A56.1. This compound was taken to the next step with out further purification. 1H NMR (CDCl3, 300 MHz) δ 1.38 (d, 3H), 4.1 (q, 1H), 7.2 (m, 1H), 7.27 (m, 1H), 7.37 (m, 1H), 7.51 (s, 1H). LS-MS (M−H)+=200.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Br:10])[CH:5]=1)=O.C([NH2:13])=O>C(O)=O>[Br:10][C:6]1[CH:5]=[C:4]([CH:2]([NH2:13])[CH3:1])[CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)Br
Name
Quantity
70 mL
Type
reactant
Smiles
C(=O)N
Name
Quantity
47 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The brown liquid obtained
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to RT
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water, brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting brown liquid was dissolved in ethanol (375 mL)
TEMPERATURE
Type
TEMPERATURE
Details
conc. HCl (75 mL) and the mixture was refluxed over night
CUSTOM
Type
CUSTOM
Details
Ethanol was removed completely
WASH
Type
WASH
Details
the aqueous layer was washed with ether and ethyl acetate
CUSTOM
Type
CUSTOM
Details
to remove all non-basic impurities
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide 26 g (86.65%) of A56.1
CUSTOM
Type
CUSTOM
Details
This compound was taken to the next step with out further purification

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07737279B2

Procedure details

A mixture of commercially available 3-bromoacetophenone (30 g, 0.1508 mol), formic acid (47 mL) and formamide (70 mL) was heated to 220° C. for 5 h. The brown liquid obtained was cooled to RT, quenched with water and extracted with ethyl acetate. The organic layer was washed with water, brine and concentrated. The resulting brown liquid was dissolved in ethanol (375 mL) and conc. HCl (75 mL) and the mixture was refluxed over night. Ethanol was removed completely and the aqueous layer was washed with ether and ethyl acetate to remove all non-basic impurities. The aqueous layer was basified with a 10% aqueous sodium hydroxide solution and extracted with ethyl acetate. The ethyl acetate layer was washed with brine, and concentrated to provide 26 g (86.65%) of A56.1. This compound was taken to the next step with out further purification. 1H NMR (CDCl3, 300 MHz) δ 1.38 (d, 3H), 4.1 (q, 1H), 7.2 (m, 1H), 7.27 (m, 1H), 7.37 (m, 1H), 7.51 (s, 1H). LS-MS (M−H)+=200.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Br:10])[CH:5]=1)=O.C([NH2:13])=O>C(O)=O>[Br:10][C:6]1[CH:5]=[C:4]([CH:2]([NH2:13])[CH3:1])[CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)Br
Name
Quantity
70 mL
Type
reactant
Smiles
C(=O)N
Name
Quantity
47 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The brown liquid obtained
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to RT
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water, brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting brown liquid was dissolved in ethanol (375 mL)
TEMPERATURE
Type
TEMPERATURE
Details
conc. HCl (75 mL) and the mixture was refluxed over night
CUSTOM
Type
CUSTOM
Details
Ethanol was removed completely
WASH
Type
WASH
Details
the aqueous layer was washed with ether and ethyl acetate
CUSTOM
Type
CUSTOM
Details
to remove all non-basic impurities
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide 26 g (86.65%) of A56.1
CUSTOM
Type
CUSTOM
Details
This compound was taken to the next step with out further purification

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07737279B2

Procedure details

A mixture of commercially available 3-bromoacetophenone (30 g, 0.1508 mol), formic acid (47 mL) and formamide (70 mL) was heated to 220° C. for 5 h. The brown liquid obtained was cooled to RT, quenched with water and extracted with ethyl acetate. The organic layer was washed with water, brine and concentrated. The resulting brown liquid was dissolved in ethanol (375 mL) and conc. HCl (75 mL) and the mixture was refluxed over night. Ethanol was removed completely and the aqueous layer was washed with ether and ethyl acetate to remove all non-basic impurities. The aqueous layer was basified with a 10% aqueous sodium hydroxide solution and extracted with ethyl acetate. The ethyl acetate layer was washed with brine, and concentrated to provide 26 g (86.65%) of A56.1. This compound was taken to the next step with out further purification. 1H NMR (CDCl3, 300 MHz) δ 1.38 (d, 3H), 4.1 (q, 1H), 7.2 (m, 1H), 7.27 (m, 1H), 7.37 (m, 1H), 7.51 (s, 1H). LS-MS (M−H)+=200.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Br:10])[CH:5]=1)=O.C([NH2:13])=O>C(O)=O>[Br:10][C:6]1[CH:5]=[C:4]([CH:2]([NH2:13])[CH3:1])[CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)Br
Name
Quantity
70 mL
Type
reactant
Smiles
C(=O)N
Name
Quantity
47 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The brown liquid obtained
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to RT
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water, brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting brown liquid was dissolved in ethanol (375 mL)
TEMPERATURE
Type
TEMPERATURE
Details
conc. HCl (75 mL) and the mixture was refluxed over night
CUSTOM
Type
CUSTOM
Details
Ethanol was removed completely
WASH
Type
WASH
Details
the aqueous layer was washed with ether and ethyl acetate
CUSTOM
Type
CUSTOM
Details
to remove all non-basic impurities
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide 26 g (86.65%) of A56.1
CUSTOM
Type
CUSTOM
Details
This compound was taken to the next step with out further purification

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.